molecular formula C21H17NO4 B14671080 4-Biphenylylglyoxal salicylamido-hemiacetal CAS No. 42177-46-8

4-Biphenylylglyoxal salicylamido-hemiacetal

Cat. No.: B14671080
CAS No.: 42177-46-8
M. Wt: 347.4 g/mol
InChI Key: UDRWNTMPNLKXNO-UHFFFAOYSA-N
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Description

4-Biphenylylglyoxal salicylamido-hemiacetal is a complex organic compound that belongs to the class of hemiacetals. Hemiacetals are formed when an alcohol adds to an aldehyde or ketone. This compound is characterized by the presence of a biphenyl group, a glyoxal moiety, and a salicylamido group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylylglyoxal salicylamido-hemiacetal typically involves the nucleophilic addition of an alcohol to an aldehyde or ketone. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon . The general steps include:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or zinc chloride can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylylglyoxal salicylamido-hemiacetal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acetals, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Biphenylylglyoxal salicylamido-hemiacetal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Biphenylylglyoxal salicylamido-hemiacetal involves its interaction with specific molecular targets. The compound can form stable hemiacetal structures, which can further react to form acetals or ketals. These reactions are often catalyzed by acids and involve the formation of carbocation intermediates . The molecular pathways involved include nucleophilic addition and substitution reactions .

Properties

CAS No.

42177-46-8

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2-hydroxy-N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]benzamide

InChI

InChI=1S/C21H17NO4/c23-18-9-5-4-8-17(18)20(25)22-21(26)19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,21,23,26H,(H,22,25)

InChI Key

UDRWNTMPNLKXNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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